1-Imidazo[1,5-A]pyridin-1-YL-ethanone
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Overview
Description
5-(Piperidin-4-yl)isoxazol-3-ol is a chemical compound with the molecular formula C8H12N2O2 It is a heterocyclic compound containing both a piperidine ring and an isoxazole ring
Mechanism of Action
Target of Action
1-Imidazo[1,5-A]pyridin-1-YL-ethanone is a derivative of imidazo[1,5-a]pyridine, which is a significant structural component of a large number of agrochemicals and pharmaceuticals . .
Mode of Action
Imidazole-containing compounds are known for their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Imidazo[1,5-a]pyridine-based fluorophores have been synthesized and studied for their interaction with liposomes as artificial membrane models . This suggests that these compounds may interact with cellular membranes and potentially influence associated biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(piperidin-4-yl)isoxazol-3-ol can be achieved through several methods. One common approach involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave-assisted conditions. This method is efficient and catalyst-free, making it an attractive option for laboratory synthesis .
Industrial Production Methods
While specific industrial production methods for 5-(piperidin-4-yl)isoxazol-3-ol are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable and cost-effective reagents, and ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
5-(Piperidin-4-yl)isoxazol-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially leading to new derivatives with different properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different isoxazole derivatives, while reduction could produce various piperidine derivatives.
Scientific Research Applications
5-(Piperidin-4-yl)isoxazol-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds such as 4-amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol share structural similarities and have been studied for their pharmacological activities.
Piperidine Derivatives: Various piperidine-containing compounds are used in medicinal chemistry for their biological activities.
Uniqueness
5-(Piperidin-4-yl)isoxazol-3-ol is unique due to its dual-ring structure, combining the properties of both piperidine and isoxazole rings. This structural feature allows it to interact with a diverse range of biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-imidazo[1,5-a]pyridin-1-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7(12)9-8-4-2-3-5-11(8)6-10-9/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRQYHBKULBTAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC=CN2C=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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